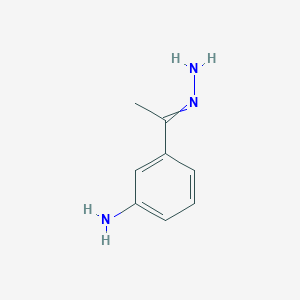![molecular formula C19H24O2Si B14391219 Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)oxy]silane CAS No. 89867-77-6](/img/structure/B14391219.png)
Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)oxy]silane is a chemical compound known for its unique structure and properties. It is a silane derivative, characterized by the presence of a trimethylsilyl group attached to an oxetane ring substituted with methyl and diphenyl groups. This compound finds applications in various fields due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)oxy]silane typically involves the reaction of 3-methyl-2,2-diphenyloxetan-3-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired silane compound with high efficiency.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the compound’s performance in applications.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, reduced oxetane compounds, and various substituted silanes, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)oxy]silane involves its ability to form stable bonds with various substrates. The trimethylsilyl group provides steric protection, while the oxetane ring offers reactivity towards nucleophiles and electrophiles. This combination allows the compound to participate in a variety of chemical transformations, making it a versatile reagent in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl chloride: Another silane derivative used in similar applications but lacks the oxetane ring.
Diphenyloxetane derivatives: Compounds with similar oxetane structures but different substituents.
Uniqueness
Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)oxy]silane stands out due to its unique combination of a trimethylsilyl group and an oxetane ring. This structure imparts both stability and reactivity, making it suitable for a wide range of applications that other similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
89867-77-6 |
|---|---|
Formule moléculaire |
C19H24O2Si |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
trimethyl-(3-methyl-2,2-diphenyloxetan-3-yl)oxysilane |
InChI |
InChI=1S/C19H24O2Si/c1-18(21-22(2,3)4)15-20-19(18,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,15H2,1-4H3 |
Clé InChI |
SOSWTUKVHNBXLP-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC1(C2=CC=CC=C2)C3=CC=CC=C3)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


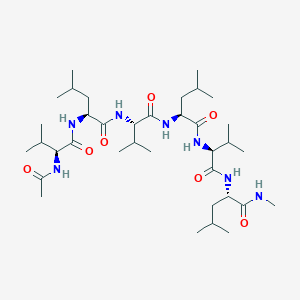
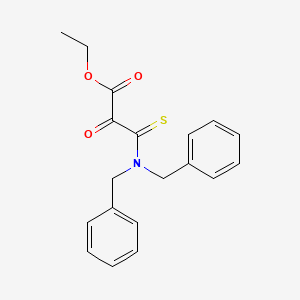

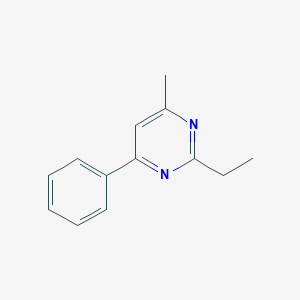

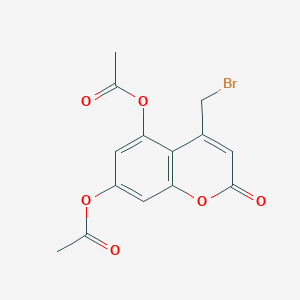
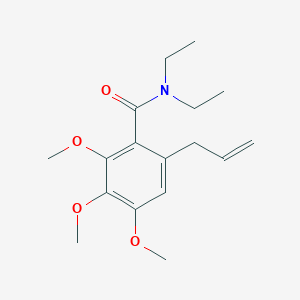
![4-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]morpholine](/img/structure/B14391175.png)
![benzoic acid;[(2R,4S)-2-propyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14391186.png)
![2,6-Diphenyl[1,3]thiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B14391199.png)
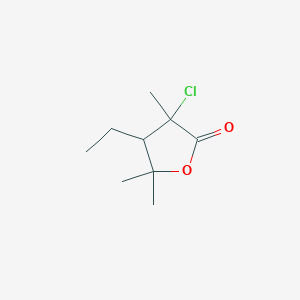

![1H-Inden-1-one, 2-[(dimethylamino)methyl]-2,3,4,5,6,7-hexahydro-](/img/structure/B14391213.png)
